molecular formula C14H10Cl3NO2 B5846781 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B5846781
M. Wt: 330.6 g/mol
InChI Key: PEOFXDVFEYOGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various cancers and inflammatory diseases.

Mechanism of Action

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing phosphorylation of STAT3. This prevents the activation of downstream genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In inflammatory diseases, 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the production of inflammatory cytokines by suppressing the activation of STAT3.
Biochemical and Physiological Effects:
3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide inhibits cell growth and induces apoptosis. In animal models, 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to inhibit tumor growth and metastasis. In inflammatory diseases, 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide suppresses the production of inflammatory cytokines and reduces inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments is its specificity for JAK2/STAT3 signaling pathways. This allows for targeted inhibition of these pathways without affecting other signaling pathways. However, one limitation of 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in in vitro and in vivo experiments.

Future Directions

There are several future directions for the research and development of 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide. One potential application is in the treatment of glioblastoma, a highly aggressive form of brain cancer. Studies have shown that 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the growth of glioblastoma cells and sensitizes them to chemotherapy. Another potential application is in the treatment of autoimmune diseases such as multiple sclerosis and lupus. 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to suppress the activation of immune cells involved in these diseases, leading to reduced inflammation and disease progression. Finally, further research is needed to optimize the synthesis and formulation of 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide involves the reaction of 3,4-dichlorobenzoic acid with 5-chloro-2-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Studies have shown that 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the growth and proliferation of cancer cells by blocking JAK2/STAT3 signaling pathways. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted with 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide due to its ability to suppress inflammatory cytokine production.

properties

IUPAC Name

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-9(15)7-12(13)18-14(19)8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFXDVFEYOGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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